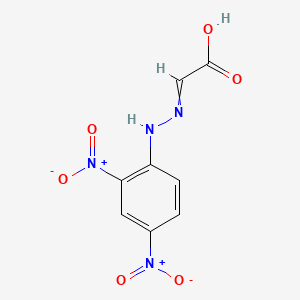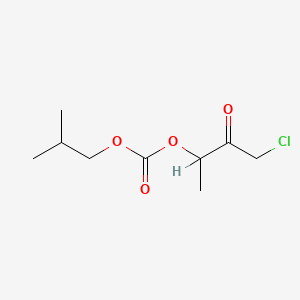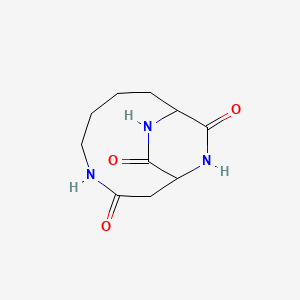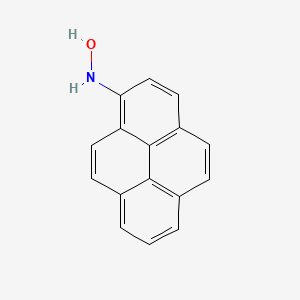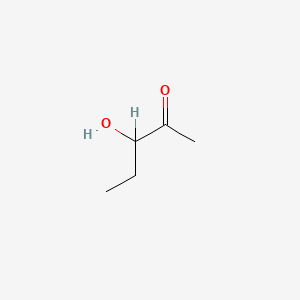
3-Deaza-dhcaa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deaza-dhcaa is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with an amino-imidazopyridine moiety and two hydroxyl groups. Its unique structure makes it an interesting subject for research in medicinal chemistry, particularly in the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deaza-dhcaa typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentane ring, followed by the introduction of the amino-imidazopyridine group through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as crystallization and chromatography, to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Deaza-dhcaa can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclopentanone derivatives, while reduction of the amino group may produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Deaza-dhcaa is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various biological systems.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Deaza-dhcaa involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-imidazopyridine moiety may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The hydroxyl groups may also play a role in hydrogen bonding and stabilization of the compound within the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1r,2s,3r)-3-(4-Hydroxy-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- (1r,2s,3r)-3-(4-Methyl-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- (1r,2s,3r)-3-(4-Chloro-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
Uniqueness
What sets 3-Deaza-dhcaa apart from similar compounds is its specific substitution pattern, which may confer unique biological activity and chemical reactivity. The presence of both amino and hydroxyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
149564-05-6 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(1R,2S,3R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h3-5,7-8,10,16-17H,1-2H2,(H2,12,13)/t7-,8-,10+/m1/s1 |
InChI-Schlüssel |
RUCFKJGLNUIODR-MRTMQBJTSA-N |
SMILES |
C1CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |
Isomerische SMILES |
C1C[C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O |
Kanonische SMILES |
C1CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |
Synonyme |
3-deaza-DHCaA 9-(2',3'-dihydroxypentan-1'-yl)-3-deazaadenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


